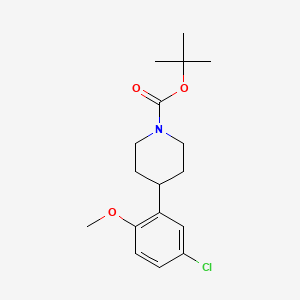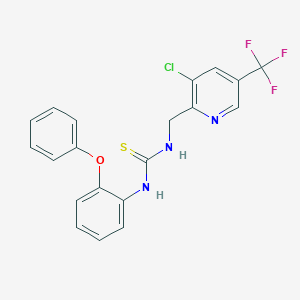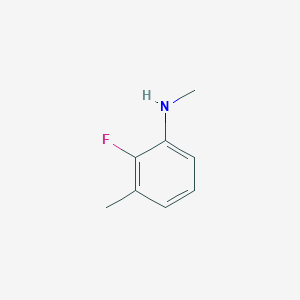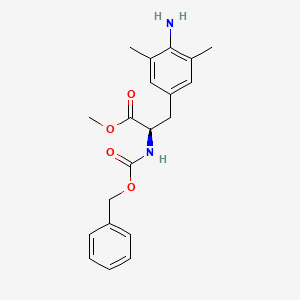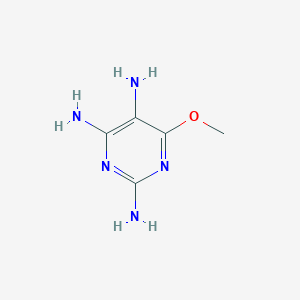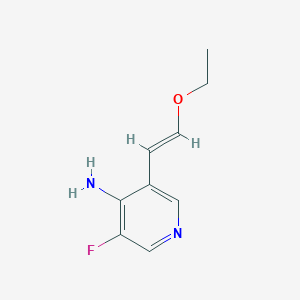
(2-Methyl-1H-indol-1-yl)ethanethioic S-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methyl-1H-indol-1-yl)ethanethioic S-acid is a chemical compound known for its unique structure and properties. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical activities. This compound is characterized by the presence of an indole ring substituted with a methyl group and an ethanethioic S-acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its subsequent conversion into an allylic alcohol .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Methyl-1H-indol-1-yl)ethanethioic S-acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
(2-Methyl-1H-indol-1-yl)ethanethioic S-acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
類似化合物との比較
Similar Compounds
2-Methyl-1H-indole-3-carboxylate: Another indole derivative with similar structural features but different functional groups.
1H-indole-3-acetic acid: Known for its role in plant growth regulation and similar indole core structure.
Uniqueness
(2-Methyl-1H-indol-1-yl)ethanethioic S-acid is unique due to its specific combination of the indole ring and ethanethioic S-acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
791626-02-3 |
|---|---|
分子式 |
C11H11NOS |
分子量 |
205.28 g/mol |
IUPAC名 |
2-(2-methylindol-1-yl)ethanethioic S-acid |
InChI |
InChI=1S/C11H11NOS/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) |
InChIキー |
QTPVCPUOTAZULP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


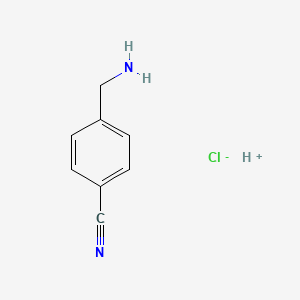
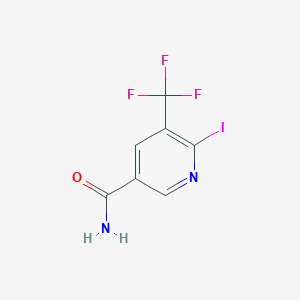
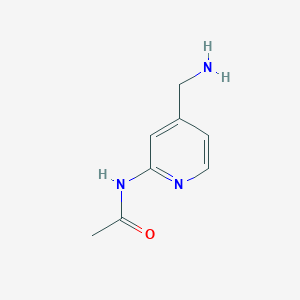
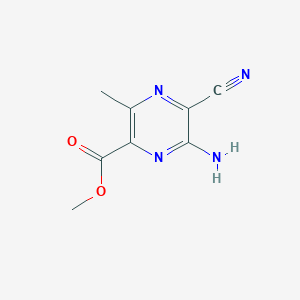
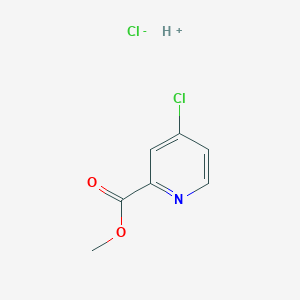
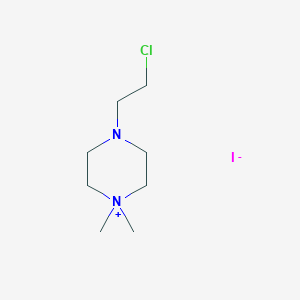
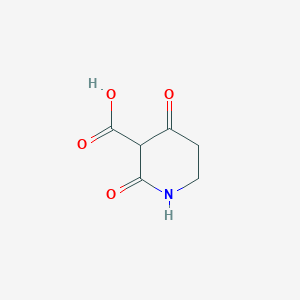
![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)
